2-(3-bromophenyl)-1H-indole

Description

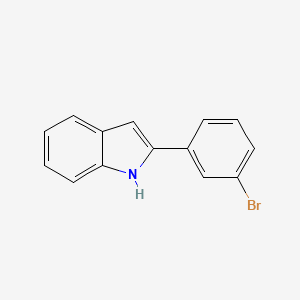

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLBEKKWEZXQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-bromophenyl)-1H-indole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 2-Arylindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. Among its many derivatives, the 2-arylindole scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity to interact with a diverse range of biological targets. This guide focuses on a specific, yet highly significant, member of this class: 2-(3-bromophenyl)-1H-indole. The strategic placement of a bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, making it an invaluable building block in the synthesis of complex molecules and potential therapeutic agents. This document provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with a particular emphasis on its relevance in drug discovery.

Section 1: Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of this compound lies in a thorough characterization of its molecular architecture and physical attributes.

Structural Elucidation

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

"C14H10BrN" [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=15261104&t=l", labelloc=b, pos="0,0!"];

}

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that much of the publicly available data is computationally predicted.[3]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀BrN | PubChem[3] |

| Molecular Weight | 272.14 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 93716-78-0 | - |

| XLogP3 | 4.4 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

Note: Experimental data for properties like melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.

Spectroscopic Characterization

The precise identification and purity assessment of this compound relies on a combination of spectroscopic techniques. While a complete, assigned dataset for this specific molecule is not available, the expected spectral features can be inferred from the analysis of its constituent parts and related analogs.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring and the bromophenyl ring. The indole NH proton typically appears as a broad singlet at a downfield chemical shift (> 8.0 ppm). The aromatic region will display a complex pattern of multiplets corresponding to the protons on both aromatic systems.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for all 14 carbon atoms. The carbons attached to the nitrogen and bromine atoms will have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching vibration for the indole amine, typically in the region of 3400-3300 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of Br and cleavage of the bond between the two ring systems.

Section 2: Synthetic Strategies

The synthesis of 2-arylindoles is a well-established area of organic chemistry, with several robust methods available. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[4] To synthesize this compound via this method, one would react phenylhydrazine with 3-bromoacetophenone to form the corresponding phenylhydrazone, which is then cyclized under acidic conditions.

Conceptual Workflow: Fischer Indole Synthesis

Caption: Conceptual workflow of the Fischer Indole Synthesis.

Protocol: General Procedure for Fischer Indole Synthesis

-

Hydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add 3-bromoacetophenone (1.0 eq). The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction.

-

Cyclization: Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the reaction mixture. The reaction is then heated to a temperature ranging from 80 °C to 200 °C, depending on the chosen catalyst and substrates.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled and neutralized with a base. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Disclaimer: This is a generalized protocol. Specific reaction conditions should be optimized for the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the construction of C-C bonds. These methods provide a highly modular and efficient approach to 2-arylindoles.

The Suzuki coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[5] For the synthesis of this compound, two main strategies can be envisioned:

-

Strategy A: Coupling of 2-iodo- or 2-bromoindole with 3-bromophenylboronic acid.

-

Strategy B: Coupling of 2-indolylboronic acid with 1,3-dibromobenzene.

Conceptual Workflow: Suzuki Coupling

Caption: Catalytic cycle for the Suzuki cross-coupling reaction.

The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base.[6] To synthesize this compound using this method, one could perform an intramolecular Heck reaction of a suitably substituted aniline precursor.

Section 3: Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by the interplay of the electron-rich indole nucleus and the electrophilic carbon-bromine bond on the phenyl ring. This dual reactivity makes it a versatile platform for generating diverse chemical libraries.

Reactions at the Indole Nitrogen

The N-H proton of the indole is weakly acidic and can be deprotonated with a suitable base to form an indolyl anion. This anion can then be alkylated or acylated to introduce various substituents at the N-1 position. N-alkylation is a common strategy to modulate the biological activity of indole-based compounds.

Electrophilic Substitution on the Indole Ring

The indole ring is susceptible to electrophilic attack, with the C-3 position being the most reactive. Reactions such as Vilsmeier-Haack formylation or Mannich reactions can be employed to introduce functional groups at this position.

Cross-Coupling Reactions at the C-Br Bond

The bromine atom on the phenyl ring serves as a valuable functional handle for further palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the meta-position of the phenyl ring, enabling extensive structure-activity relationship (SAR) studies. Common reactions include:

-

Suzuki Coupling: To introduce new aryl or vinyl groups.

-

Sonogashira Coupling: To introduce alkyne moieties.

-

Buchwald-Hartwig Amination: To form new C-N bonds.

-

Heck Coupling: To introduce alkene functionalities.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The 2-phenylindole scaffold is a well-recognized pharmacophore with a broad spectrum of biological activities. While specific data for this compound is limited, the general class of 2-phenylindoles has shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous 2-phenylindole derivatives have demonstrated potent anticancer activity through various mechanisms.[7]

-

Tubulin Polymerization Inhibition: Many 2-phenylindoles act as microtubule-targeting agents, binding to the colchicine binding site on tubulin and disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

-

Estrogen Receptor Modulation: A significant number of 2-phenylindoles act as selective estrogen receptor modulators (SERMs).[8] They can exhibit either agonist or antagonist activity depending on the tissue type, making them promising candidates for the treatment of hormone-dependent breast cancers.

Signaling Pathway: Apoptosis Induction by 2-Phenylindoles

Caption: Simplified pathway of apoptosis induction by tubulin-inhibiting 2-phenylindoles.

Other Therapeutic Areas

Beyond oncology, 2-phenylindole derivatives have been investigated for a range of other biological activities, including:

-

Antimicrobial

-

Anti-inflammatory

-

Neuroprotective

The diverse biological profile of the 2-phenylindole scaffold underscores its importance in modern drug discovery.

Conclusion

This compound is a molecule of significant interest to medicinal chemists and drug discovery scientists. Its synthesis is achievable through well-established synthetic methodologies, and its structure offers multiple points for chemical modification. The inherent biological activity of the 2-phenylindole core, combined with the versatility of the bromo-substituent, makes this compound a valuable starting point for the development of novel therapeutic agents. Further research to elucidate the specific biological activities and SAR of derivatives of this compound is warranted and holds the potential to yield new and effective treatments for a variety of diseases.

References

- 1. Compound 2-(3-bromophenyl)-1H-isoindole-1,3(2H)-dione - Chemdiv [chemdiv.com]

- 2. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C14H10BrN | CID 15261104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective oestrogen receptor modulators--current and future brain and behaviour applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-(3-bromophenyl)-1H-indole via the Fischer Indole Synthesis

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its prevalence in drugs targeting conditions like cancer, inflammation, and migraines underscores the enduring need for efficient and versatile synthetic routes to access diverse indole derivatives.[1] The Fischer indole synthesis, first reported by Emil Fischer and Friedrich Jourdan in 1883, remains one of the most powerful and widely utilized methods for constructing the indole ring system.[3][4] This reaction facilitates the formation of an indole from an arylhydrazine and an enolizable aldehyde or ketone under acidic conditions.

This in-depth guide provides a technical exploration of the Fischer indole synthesis, specifically focusing on the preparation of 2-(3-bromophenyl)-1H-indole. We will dissect the reaction mechanism, present a detailed experimental protocol, discuss critical process parameters, and outline methods for product characterization, offering field-proven insights for researchers and drug development professionals.

The Core Mechanism: A Stepwise Dissection

The Fischer indole synthesis is a sophisticated cascade of reactions that transforms relatively simple starting materials into the aromatic indole heterocycle. The overall transformation involves the acid-catalyzed reaction of phenylhydrazine with 3-bromoacetophenone. The mechanism, established through extensive study, proceeds through several distinct stages.[3][5][6]

-

Phenylhydrazone Formation : The synthesis begins with the condensation of phenylhydrazine and a carbonyl compound—in this case, 3-bromoacetophenone. This is a classic imine formation reaction that yields the corresponding phenylhydrazone intermediate.[7][8]

-

Tautomerization to the Enamine : The phenylhydrazone is in equilibrium with its tautomer, an 'ene-hydrazine' or enamine. This step is crucial as it positions the molecule for the key bond-forming rearrangement.[3][9]

-

[3][3]-Sigmatropic Rearrangement : Following protonation of the enamine, the molecule undergoes the critical, irreversible[3][3]-sigmatropic rearrangement.[1][3] This electrocyclic reaction breaks the weak N-N bond and forms a new, stable C-C bond, which establishes the fundamental framework of the indole ring. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the phenylhydrazine is incorporated into the final indole ring.[3][6]

-

Cyclization and Aromatization : The resulting di-imine intermediate undergoes rearomatization. Subsequently, an intramolecular attack by the amino group on the imine carbon forms a five-membered ring, yielding a cyclic aminal (or aminoacetal).[1][3]

-

Elimination of Ammonia : Under the acidic reaction conditions, the aminal readily eliminates a molecule of ammonia (NH₃) to generate the energetically favorable, stable aromatic indole product.[3][5][6]

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis

Detailed Experimental Protocol

The synthesis of this compound can be performed as a one-pot reaction or a two-step procedure involving the isolation of the phenylhydrazone intermediate.[10] The two-step approach, detailed below, often provides better control and facilitates purification.

Part 1: Synthesis of 3-Bromoacetophenone Phenylhydrazone

Materials:

-

Phenylhydrazine (or Phenylhydrazine hydrochloride)[11]

-

3-Bromoacetophenone

-

Glacial Acetic Acid (catalytic amount)

-

Ethanol (95%)

Procedure:

-

In a round-bottom flask, dissolve 3-bromoacetophenone (1.0 eq) in 95% ethanol.

-

Add phenylhydrazine (1.05 eq) to the solution. If using phenylhydrazine hydrochloride, add an equivalent of a base like sodium acetate to liberate the free hydrazine.

-

Add a few drops of glacial acetic acid to catalyze the condensation.

-

Stir the reaction mixture at room temperature for 2-3 hours or gently warm on a steam bath for 1 hour to ensure complete reaction.[8]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Cool the mixture in an ice bath to induce crystallization of the phenylhydrazone product.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove impurities, and dry under vacuum. The product should be a crystalline solid.

Part 2: Acid-Catalyzed Cyclization to this compound

Materials:

-

3-Bromoacetophenone phenylhydrazone (from Part 1)

-

Acid Catalyst (e.g., Zinc Chloride (ZnCl₂), Polyphosphoric Acid (PPA), or Glacial Acetic Acid)

-

High-boiling point solvent (if necessary, e.g., ethylene glycol or sulfolane)

Procedure:

-

Catalyst Selection: The choice of acid catalyst is a critical parameter.[12][13] Lewis acids like zinc chloride are highly effective.[7] Brønsted acids such as polyphosphoric acid (PPA) can serve as both the catalyst and the reaction medium.[1][3] For this protocol, we will use zinc chloride.

-

In a round-bottom flask equipped with a reflux condenser, place the dried 3-bromoacetophenone phenylhydrazone (1.0 eq).

-

Add anhydrous zinc chloride (2.0 - 4.0 eq) as the catalyst.

-

Heat the mixture in an oil bath to a high temperature (typically 150-180°C). The solid mixture will melt and the reaction will proceed, often with visible evolution of fumes.[8]

-

Maintain the temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Work-up: After cooling, carefully quench the reaction mixture by adding water and an acid (e.g., dilute HCl) to dissolve the zinc salts.[8]

-

The crude product often precipitates as a solid. Alternatively, perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: Figure 2: Experimental Workflow

Process Optimization and Key Parameters

The success of the Fischer indole synthesis is highly dependent on carefully controlling several experimental variables. The selection of the acid catalyst is arguably the most decisive factor.[12]

| Parameter | Options & Considerations | Impact on Synthesis |

| Acid Catalyst | Brønsted Acids: HCl, H₂SO₄, p-TsOH, PPA.[3][12] Lewis Acids: ZnCl₂, FeCl₃, BF₃·OEt₂, AlCl₃.[1][12] | The catalyst's strength and nature influence reaction rate, yield, and potential side reactions. PPA is effective but can lead to challenging work-ups. ZnCl₂ is a robust and common choice. Acetic acid can serve as both a solvent and a mild catalyst.[12] |

| Temperature | Typically ranges from 80°C to over 200°C. | The[3][3]-sigmatropic rearrangement and ammonia elimination steps are high-energy processes requiring elevated temperatures.[14] The optimal temperature depends on the substrate and catalyst. |

| Solvent | Glacial acetic acid, ethanol, ethylene glycol, or solvent-free (using PPA or molten reactants). | The solvent must be stable at high temperatures and capable of dissolving the reactants. Polar aprotic solvents can also be used.[7] |

| Reaction Mode | One-pot vs. two-step (hydrazone isolation). | A one-pot procedure is more time-efficient.[10][15] A two-step process allows for the purification of the intermediate, which can lead to a cleaner final product and higher overall yield. |

Product Characterization

Verification of the final product, this compound, is achieved through standard spectroscopic techniques. The following table outlines the expected data for structural confirmation.

| Technique | Expected Data for this compound |

| ¹H NMR | Signals corresponding to the indole NH proton (broad singlet, ~8.1-8.4 ppm), aromatic protons on the indole ring (multiplets, ~7.0-7.7 ppm), and aromatic protons on the 3-bromophenyl ring (multiplets, ~7.2-7.9 ppm). |

| ¹³C NMR | Resonances for the distinct carbon atoms of the indole and bromophenyl rings. The C2 carbon of the indole will appear around 136-138 ppm, and the carbon bearing the bromine atom will be in the 122-124 ppm range. |

| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the exact mass of C₁₄H₁₀BrN. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observable as M⁺ and M+2 peaks. |

| Infrared (IR) | Characteristic N-H stretching vibration for the indole amine at ~3400 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. |

Conclusion

The Fischer indole synthesis provides a classic, reliable, and powerful platform for the construction of 2-arylindoles, a class of molecules of significant interest in drug discovery. By understanding the intricacies of the reaction mechanism and carefully optimizing key parameters such as catalyst choice and temperature, researchers can effectively synthesize targets like this compound. The protocol and insights provided in this guide offer a solid foundation for the successful application of this venerable reaction in the modern research laboratory.

References

- 1. testbook.com [testbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 6. Fischer_indole_synthesis [chemeurope.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Fischer Indole Synthesis [organic-chemistry.org]

- 15. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Substituted 2-Phenyl-1H-Indoles

Abstract: The 2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique chemical properties allow for diverse substitutions, leading to a wide array of pharmacological activities. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted 2-phenyl-1H-indole derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, elucidating the underlying mechanisms of action and structure-activity relationships.[1][3] Detailed experimental protocols for key biological assays are provided to offer researchers and drug development professionals a practical resource for harnessing the therapeutic prowess of this versatile molecular framework.

Part 1: Foundational Chemistry and Synthesis

The 2-Phenyl-1H-Indole Scaffold: Structural Features and Significance

The 2-phenyl-1H-indole molecule consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with a phenyl group attached at the 2-position of the indole core.[1] This arrangement creates a planar, electron-rich system that can readily interact with various biological targets. The indole nucleus itself is a crucial pharmacophore found in essential biomolecules like tryptophan, serotonin, and melatonin, highlighting its inherent biological relevance.[1][3] The presence of the N-H group in the indole ring allows for hydrogen bonding, while the phenyl group provides a site for numerous substitutions to modulate the compound's steric and electronic properties, thereby influencing its biological activity.

Key Synthetic Methodologies

The synthesis of substituted 2-phenyl-1H-indoles can be achieved through several established methods. The Fischer indole synthesis is a classic and widely used approach, involving the reaction of a phenylhydrazine with an appropriate acetophenone derivative under acidic conditions.[4][5] Other notable methods include the Bischler-Möhlau indole synthesis, the Nenitzescu indole synthesis, and palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization.[6] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Below is a generalized workflow for the Fischer indole synthesis, a common method for preparing 2-phenyl-1H-indoles.[4][5]

References

- 1. omicsonline.org [omicsonline.org]

- 2. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of 2-Phenyl-1H-Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The 2-Phenyl-1H-Indole Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus, a bicyclic structure composed of a fused benzene and pyrrole ring, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its prevalence in natural products like the amino acid tryptophan and neurotransmitters serotonin and melatonin underscores its physiological significance.[1][2] Within the vast landscape of indole chemistry, the 2-phenyl-1H-indole scaffold has emerged as a "privileged structure," a molecular framework that exhibits the ability to bind to multiple biological targets with high affinity.[3] This versatility has positioned 2-phenyl-1H-indole derivatives as highly promising candidates in the development of novel therapeutics for a wide array of diseases, including cancer, microbial infections, inflammation, and neurodegenerative disorders.[1][3] This technical guide provides an in-depth exploration of the synthesis, multifaceted therapeutic applications, and underlying mechanisms of action of 2-phenyl-1H-indole derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Synthetic Pathways to 2-Phenyl-1H-Indole Derivatives

The Fischer indole synthesis remains one of the most widely employed and versatile methods for the preparation of the 2-phenyl-1H-indole core.[4][5] This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine and an acetophenone derivative.[5][6]

General Experimental Protocol: Fischer Indole Synthesis

-

Formation of the Phenylhydrazone: Equimolar amounts of a substituted phenylhydrazine and a substituted acetophenone are dissolved in a suitable solvent, such as ethanol. A catalytic amount of a weak acid, like acetic acid, is added, and the mixture is heated to reflux for a designated period.[7][8] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated phenylhydrazone is collected by filtration and purified by recrystallization.[7]

-

Cyclization to the 2-Phenyl-1H-Indole: The purified phenylhydrazone is added to a strong acid catalyst, such as polyphosphoric acid or a Lewis acid.[6][7] The mixture is heated, often under solvent-free conditions, to induce cyclization.[9] After the reaction is complete, the mixture is cooled and neutralized with a base, leading to the precipitation of the 2-phenyl-1H-indole derivative.[10] The crude product is then purified using column chromatography.[11]

Caption: General workflow of the Fischer indole synthesis.

Alternative synthetic strategies include palladium-catalyzed coupling reactions, which offer milder reaction conditions and broader substrate scope.[11]

Diverse Therapeutic Applications of 2-Phenyl-1H-Indole Derivatives

The structural features of the 2-phenyl-1H-indole scaffold, including its aromatic nature and the presence of a hydrogen bond donor (the indole N-H), allow for diverse interactions with various biological targets. This has led to the discovery of a wide range of pharmacological activities.

Anticancer Activity: A Multi-pronged Attack on Malignancy

2-Phenyl-1H-indole derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[1][2]

Mechanism of Action:

-

Tubulin Polymerization Inhibition: A prominent mechanism of action is the inhibition of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, these derivatives disrupt the formation of microtubules, which are essential components of the mitotic spindle.[12][13] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][12]

-

Topoisomerase Inhibition: Certain derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[1] This interference with DNA metabolism leads to DNA damage and triggers apoptotic pathways in cancer cells.

-

Signaling Pathway Modulation: 2-Phenyl-1H-indole derivatives can also modulate key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[14]

-

Estrogen Receptor Binding: In hormone-dependent cancers like breast cancer, some derivatives can bind to estrogen receptors, exhibiting antagonistic effects.[9][14]

Caption: Key anticancer mechanisms of 2-phenyl-1H-indole derivatives.

Quantitative Data on Anticancer Activity:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Arylthioindole derivatives | MCF-7 (Breast) | 0.052 | [12] |

| Quinoline-indole derivative | Various | 0.002 - 0.011 | [15] |

| 2-Phenylindole linked imidazolothiazole | MCF-7 (Breast) | 1.31 | [16] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. 2-Phenyl-1H-indole derivatives have shown promising activity against a range of bacterial and fungal strains.[1][6]

Spectrum of Activity:

-

Antibacterial: These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas sp., Enterobacter sp.) bacteria.[6][7] Some derivatives have even shown activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1][2]

-

Antifungal: Antifungal activity has been observed against phytopathogenic fungi such as Rhizoctonia solani and Fusarium moniliforme.[5]

Mechanism of Action:

The precise antimicrobial mechanisms are still under investigation, but potential targets include bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1]

Quantitative Data on Antimicrobial Activity:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Substituted 2-phenyl-1H-indoles | Enterobacter sp. | <100 | [6] |

| Bis-indole derivative | S. aureus | 10 | [7] |

| Bis-indole derivative | E. coli | 125 | [7] |

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a key contributor to various diseases. 2-Phenyl-1H-indole derivatives have exhibited potent anti-inflammatory properties.[1][2]

Mechanism of Action:

-

COX-2 Inhibition: A primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[1][2] Molecular docking studies have shown excellent binding interactions of these derivatives with the COX-2 enzyme.[1]

-

NF-κB Pathway Suppression: These compounds can also suppress the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][2]

Antioxidant Activity: Scavenging Damaging Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. The indole nucleus is known for its radical scavenging properties, and 2-phenyl-1H-indole derivatives have demonstrated significant antioxidant activity.[1][6]

Mechanism of Action:

These compounds can donate an electron to stabilize free radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA.[2][6] The presence of electron-donating substituents on the phenyl ring generally enhances their antioxidant capacity.[6][10]

Antiviral Activity: A New Frontier in Viral Infections

Recent studies have highlighted the potential of 2-phenyl-1H-indole derivatives as antiviral agents.

Spectrum of Activity:

-

Hepatitis C Virus (HCV): Certain 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have been identified as inhibitors of HCV replication for both genotype 1b and 2a.[17][18][19]

-

Hepatitis B Virus (HBV): Some derivatives have shown the ability to inhibit HBV replication and suppress the secretion of the HBV surface antigen (HBsAg).[1][2]

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

The multifactorial nature of neurodegenerative disorders like Alzheimer's and Parkinson's disease presents a significant challenge for drug development. The ability of 2-phenyl-1H-indole derivatives to interact with multiple targets makes them attractive candidates for neuroprotection.[20][21]

Mechanism of Action:

-

Cholinesterase Inhibition: Some derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[22] This is a key therapeutic strategy for Alzheimer's disease.

-

Anti-Amyloid Aggregation: These compounds have been shown to promote the disaggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[23]

-

Antioxidant and Metal Chelating Properties: Their antioxidant and metal-chelating abilities can help mitigate the oxidative stress and metal dyshomeostasis associated with neurodegeneration.[23]

Key Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-phenyl-1H-indole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

-

Formazan Solubilization: The viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of compounds.

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent like methanol.

-

Sample Incubation: Different concentrations of the 2-phenyl-1H-indole derivatives are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific time.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength. The decrease in absorbance indicates the radical scavenging activity of the compound.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated relative to a control.

Conclusion and Future Perspectives

The 2-phenyl-1H-indole scaffold has unequivocally established itself as a versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and neuroprotective effects. The ability of these compounds to modulate multiple biological targets simultaneously is particularly advantageous for treating complex, multifactorial diseases.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Further optimization of the 2-phenyl-1H-indole scaffold through systematic SAR studies will be crucial for enhancing potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Deeper investigations into the precise molecular mechanisms underlying the observed biological activities will facilitate rational drug design.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds need to be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

-

Exploration of New Therapeutic Areas: The diverse biological activities of 2-phenyl-1H-indole derivatives suggest that their therapeutic potential may extend beyond the areas already explored.

References

- 1. omicsonline.org [omicsonline.org]

- 2. omicsonline.org [omicsonline.org]

- 3. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity | Semantic Scholar [semanticscholar.org]

- 5. asianpubs.org [asianpubs.org]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. ijrpr.com [ijrpr.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the synthesis and reactions of 2-arylindoles

Introduction

The 2-arylindole scaffold is a privileged structural motif, prominently featured in a vast array of pharmacologically active compounds and advanced materials.[1][2][3][4] Its unique electronic and steric properties impart a remarkable versatility, enabling interactions with a wide range of biological targets. This has led to the development of 2-arylindole-based therapeutics with applications as anticancer, antimicrobial, and antidiabetic agents.[4] Given their significance, the development of efficient and diverse synthetic methodologies for 2-arylindoles is a cornerstone of modern medicinal and materials chemistry.[4] This guide provides an in-depth analysis of the key synthetic strategies and characteristic reactions of 2-arylindoles, offering insights for researchers, scientists, and drug development professionals.

Part 1: The Synthesis of 2-Arylindoles: A Methodological Overview

The construction of the 2-arylindole core can be broadly categorized into two approaches: classical cyclization reactions that build the indole ring and modern cross-coupling methods that introduce the aryl group onto a pre-existing indole scaffold.

Classical Indole Ring Syntheses

These methods involve the formation of the indole ring from acyclic precursors, with the concomitant introduction of the 2-aryl substituent.

1.1.1 Fischer Indole Synthesis

One of the most venerable and widely used methods for indole synthesis is the Fischer indole synthesis, first reported in 1883.[5][6] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[5][6][7][8] For the synthesis of 2-arylindoles, an aryl ketone is the required carbonyl partner.[7][8]

Mechanism and Rationale: The reaction proceeds through a series of steps initiated by the formation of the arylhydrazone. Under acidic conditions, the hydrazone tautomerizes to an enamine intermediate, which then undergoes a[9][9]-sigmatropic rearrangement.[5] Subsequent cyclization and elimination of ammonia lead to the aromatic indole ring.[5] The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success.[5][6] Microwave irradiation has been shown to accelerate the reaction and improve yields in some cases.[7]

Caption: The Fischer Indole Synthesis workflow.

Representative Protocol: Synthesis of 2-Phenylindole [6]

-

Hydrazone Formation: Phenylhydrazine is reacted with 2-bromoacetophenone to form the corresponding hydrazone intermediate.

-

Cyclization: The isolated hydrazone is treated with a suitable acid catalyst, such as polyphosphoric acid, and heated to induce cyclization.

-

Work-up and Purification: The reaction mixture is cooled, neutralized, and the crude product is extracted. Purification by chromatography yields the final 2-phenylindole.

1.1.2 Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is another classical method that directly yields 2-arylindoles.[10][11][12][13] It involves the reaction of an α-bromoacetophenone with an excess of an aniline.[10] Despite its long history, this method has seen less widespread use due to often harsh reaction conditions and the potential for low yields and poor regioselectivity.[9][10] However, recent modifications, such as the use of microwave irradiation or lithium bromide as a catalyst, have made this reaction more viable.[10][12]

Mechanism and Rationale: The reaction mechanism is surprisingly complex.[12] It is believed to proceed through the initial formation of an α-arylamino ketone, which then reacts with a second molecule of aniline.[10][12] An intramolecular electrophilic cyclization, followed by aromatization and tautomerization, affords the 2-arylindole.[9][10][12] The use of excess aniline is critical for the reaction to proceed.[10]

Caption: The Bischler-Möhlau Indole Synthesis workflow.

Modern Cross-Coupling and C-H Functionalization Strategies

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of 2-arylindoles, offering milder conditions and broader functional group tolerance.

1.2.1 Palladium-Catalyzed Reactions

Palladium catalysis has been at the forefront of developing new and efficient methods for 2-arylindole synthesis.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[14][15][16] This method is highly versatile and allows for the synthesis of a wide variety of substituted indoles.[15]

Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of the o-haloaniline to a Pd(0) species.[15] This is followed by coordination and migratory insertion of the alkyne into the aryl-palladium bond.[15] Subsequent intramolecular cyclization via displacement of the halide by the nitrogen atom and reductive elimination regenerates the Pd(0) catalyst and yields the 2,3-disubstituted indole.[15]

Caption: The catalytic cycle of the Larock Indole Synthesis.

The Hegedus indole synthesis involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.[17][18] This method is particularly useful for the synthesis of indoles with substituents at the 2-position. For instance, 2-allylaniline can be converted to 2-methylindole using this approach.[17]

While not a direct indole synthesis, the Buchwald-Hartwig amination is a crucial palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[19] It can be strategically employed in multi-step syntheses of N-arylindoles and other complex indole derivatives.[20] The reaction couples amines with aryl halides and has undergone significant development to expand its substrate scope and improve reaction conditions.[19]

1.2.2 C-H Functionalization

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of 2-arylindoles.[4][21] This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.[21]

Palladium-catalyzed C-H arylation of indoles is a prominent example.[4] These reactions often proceed via a concerted metalation-deprotonation mechanism, and the regioselectivity can be controlled by the choice of directing groups or by the inherent reactivity of the indole nucleus.[22][23] For instance, the use of N-alkyl protecting groups can favor C2-arylation.

Table 1: Comparison of Key Synthetic Methodologies for 2-Arylindoles

| Method | Starting Materials | Key Features | Advantages | Limitations |

| Fischer Indole Synthesis | Arylhydrazines, Aryl ketones | Acid-catalyzed cyclization | Well-established, versatile | Can require harsh conditions, limited functional group tolerance |

| Bischler-Möhlau Synthesis | α-Bromoacetophenones, Anilines | Direct formation of 2-arylindoles | One-pot procedure | Often harsh conditions, low yields, poor regioselectivity |

| Larock Indole Synthesis | o-Haloanilines, Internal alkynes | Palladium-catalyzed heteroannulation | High regioselectivity, broad substrate scope | Requires pre-functionalized starting materials |

| Hegedus Indole Synthesis | o-Alkenyl anilines | Palladium(II)-mediated oxidative cyclization | Good for 2-substituted indoles | Stoichiometric palladium in early versions |

| C-H Arylation | Indoles, Arenes | Direct C-H bond functionalization | High atom economy, avoids pre-functionalization | Regioselectivity can be a challenge |

Part 2: Characteristic Reactions of 2-Arylindoles

The 2-arylindole scaffold, while relatively stable, undergoes a variety of chemical transformations that allow for further functionalization and the construction of more complex molecular architectures.

Electrophilic Substitution

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C3 position is generally the most nucleophilic and the preferred site for electrophilic substitution. However, the presence of the 2-aryl group can influence the regioselectivity of these reactions.

Oxidation

The oxidation of 2-arylindoles can lead to a variety of interesting and synthetically useful products. For example, oxidation with oxone has been shown to produce 2-arylbenzoxazinones in high yields.[24][25] This transformation proceeds through a proposed Baeyer-Villiger oxidation of an intermediate.[25]

More recently, biocatalytic methods have been developed for the stereoselective oxidation of 2-arylindoles.[26][27][28] Using flavin-dependent monooxygenases (FDMOs), 2-arylindoles can be converted to the corresponding 3-hydroxyindolenine products with good to excellent yields and enantioselectivity.[26][27][28][29] This enzymatic approach overcomes many of the challenges associated with traditional chemical oxidants, such as overoxidation and the formation of complex product mixtures.[26][28][29]

Caption: Oxidation pathways of 2-arylindoles.

Cycloaddition Reactions

The indole nucleus can participate in cycloaddition reactions, although the reactivity is often lower than that of simpler alkenes or dienes. The 2-aryl substituent can influence the feasibility and outcome of these reactions through steric and electronic effects.

Conclusion

The synthesis and reactions of 2-arylindoles represent a vibrant and continually evolving area of chemical research. From the classical, name-reaction-based approaches to the modern, transition-metal-catalyzed and C-H functionalization strategies, the synthetic chemist's toolbox for accessing this important scaffold is vast and powerful. The ongoing development of novel methodologies, particularly in the realm of biocatalysis, promises to deliver even more efficient, selective, and sustainable routes to these valuable compounds. A thorough understanding of both the synthesis and reactivity of 2-arylindoles is essential for their continued application in the discovery and development of new medicines and materials.

References

- 1. 2-Arylindoles: Concise Syntheses and a Privileged Scaffold for Fungicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. testbook.com [testbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]

- 12. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 13. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 16. synarchive.com [synarchive.com]

- 17. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]

- 18. Hegedus indole synthesis - Wikiwand [wikiwand.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. soc.chim.it [soc.chim.it]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Oxidation of 2-arylindoles for synthesis of 2-arylbenzoxazinones with oxone as the sole oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. Oxidation of 2-arylindoles for synthesis of 2-arylbenzoxazinones with oxone as the sole oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Biocatalytic Stereoselective Oxidation of 2-Arylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. osti.gov [osti.gov]

- 29. Biocatalytic stereoselective oxidation of 2-arylindoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Bromophenyl)-1H-indole (CAS Number: 93716-78-0)

For Researchers, Scientists, and Drug Development Professionals

Core Directive: Understanding 2-(3-Bromophenyl)-1H-indole

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and potential applications of this compound. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1][2][3] This specific derivative, featuring a bromophenyl substituent at the 2-position, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The strategic placement of the bromine atom on the phenyl ring offers a versatile handle for further chemical modifications through various cross-coupling reactions, making it an attractive starting material for creating libraries of compounds for drug discovery programs.

Scientific Integrity & Logic: A Senior Application Scientist's Perspective

In the realm of drug development, a thorough understanding of a starting material's properties is paramount. The causality behind experimental choices, from synthesis to biological screening, is dictated by the inherent characteristics of the molecule. This guide is structured to provide not just data, but also the scientific reasoning behind the application of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available for similar compounds, specific experimental values for this exact isomer are not widely reported in public literature. Many of the listed properties are therefore computed.

| Property | Value | Source |

| CAS Number | 93716-78-0 | [4] |

| Molecular Formula | C₁₄H₁₀BrN | [5] |

| Molecular Weight | 272.14 g/mol | [5] |

| Appearance | Off-white to light yellow powder (typical for similar compounds) | N/A |

| Melting Point | Not explicitly reported. For the isomeric 2-(4-Bromophenyl)-1H-indole, the melting point is 215-216 °C.[6] | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | N/A |

| XLogP3 | 4.4 | [5] |

| SMILES | Brc1cccc(c1)c1cc2c([nH]1)cccc2 | [4] |

Spectroscopic Data for Characterization

Reference Spectroscopic Data for 2-(4-Bromophenyl)-1H-indole:

-

IR (KBr, νmax, cm⁻¹): 3350 (N-H str.), 3050 (Ar C-H str.), 1570 (Ar C-C str.), 1242 (C-N str.), 720 (N-H bending), 501 (C-Br str.).[6]

-

¹³C NMR (100 MHz, CDCl₃, δ ppm): 138.21-109.14 (aromatic carbons), 98.90 (-CH=).[6]

-

Mass Spectrum: A mass spectrum of 2-(p-bromophenyl)indole shows a molecular ion peak at m/z 271.[7]

It is imperative for researchers to obtain and interpret their own spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to confirm the identity and purity of their sample of this compound.

Experimental Protocols

Synthesis of 2-Aryl-1H-indoles: A General Approach

While a specific, detailed, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the provided search results, a common and effective method for the synthesis of 2-aryl-1H-indoles is the Fischer indole synthesis. A more contemporary approach involves palladium-catalyzed cross-coupling reactions.

A plausible synthetic route could involve the Suzuki or Stille coupling of a protected 2-haloindole with 3-bromophenylboronic acid or a corresponding organostannane derivative. Another approach could be the Larock indole synthesis from a suitably substituted aniline and alkyne.

A general, multi-step synthesis for a related substituted indole is described, which involves acylation, a Friedel-Crafts reaction, and subsequent modifications.[8][9] This highlights the multi-step nature often required for the synthesis of complex indole derivatives.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of indole derivatives. A reverse-phase HPLC method using a C18 column with a mobile phase gradient of acetonitrile and water, often with an acid modifier like formic or trifluoroacetic acid, is typically effective.[10][11] UV detection at wavelengths around 220 nm and 280 nm is suitable for indole-containing compounds.

Biological Activity and Applications in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, with indole derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][12] The substitution pattern on the indole ring and its appendages dictates the specific biological target and activity.

While specific biological data for this compound is not extensively reported in the public domain, its structural features suggest its utility as an intermediate in the synthesis of more complex and potentially bioactive molecules. The presence of the bromine atom is particularly significant, as it allows for further functionalization via cross-coupling reactions to explore structure-activity relationships (SAR).

Brominated indole derivatives have been investigated for various therapeutic applications. For instance, certain brominated indoles have shown potential as protein kinase inhibitors, a key target in oncology.[13]

Caption: The role of this compound in a typical drug discovery workflow.

Safety and Handling

Based on available safety data sheets for this compound and similar compounds, the following hazards and precautions should be noted:

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical and should work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Suppliers

This compound is available from various chemical suppliers that specialize in research chemicals and building blocks for drug discovery. Some of these suppliers include:

Purity levels of 98% or higher are commonly offered.[4]

References

- 1. calpaclab.com [calpaclab.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1H-Indole, 2-(3-bromophenyl)- [sobekbio.com]

- 5. This compound | C14H10BrN | CID 15261104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. benchchem.com [benchchem.com]

- 12. chemijournal.com [chemijournal.com]

- 13. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2065874-30-6|this compound-3-CARBONITRILE|BLD Pharm [bldpharm.com]

- 15. Compound 2-(3-bromophenyl)-1H-isoindole-1,3(2H)-dione - Chemdiv [chemdiv.com]

- 16. Compound 2-(3-bromophenyl)-2,3-dihydro-1H-isoindole - Chemdiv [chemdiv.com]

An In-depth Technical Guide on the Derivatives of 2-(3-bromophenyl)-1H-indole and Their Activities

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its vast array of derivatives, 2-phenylindoles have garnered significant attention for their diverse pharmacological properties.[2] This technical guide focuses on a specific, yet promising, member of this family: 2-(3-bromophenyl)-1H-indole and its known derivatives. We will delve into their synthesis, biological activities, and the structure-activity relationships (SAR) that govern their therapeutic potential.

The Core Scaffold: this compound

The parent compound, this compound, serves as a crucial starting point for the development of novel therapeutic agents.[3] The presence of the bromine atom at the meta-position of the phenyl ring offers a strategic handle for further chemical modifications, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity.

Synthesis of the Core Structure

The synthesis of 2-aryl-1H-indoles, including the this compound core, can be achieved through several established synthetic methodologies. Palladium- or rhodium-mediated cross-coupling reactions are common approaches, starting from simple indole precursors.[4] Electrophilic substitution reactions can also be employed for the elaboration of the indole nucleus.[4]

A general synthetic workflow for obtaining 2-arylindoles is depicted below:

Caption: General synthetic workflow for 2-arylindoles.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas.

Anticancer Activity

The indole nucleus is a well-established pharmacophore in the design of anticancer agents.[5][6] Derivatives of 2-phenyl-1H-indole have shown promising results as inhibitors of various cancer-related targets. For instance, certain 3-methyl-2-phenyl-1H-indoles have been identified as potent topoisomerase II inhibitors, a key enzyme in DNA replication and a validated target in cancer therapy.[6]

Structure-activity relationship (SAR) studies on related indole analogs have revealed that substitutions on both the indole ring and the phenyl ring can significantly impact cytotoxic activity.[7] For example, the presence of specific substituents can enhance the binding affinity to the colchicine binding site of tubulin, leading to microtubule disruption and cell cycle arrest.[6]

| Derivative Class | Target | Observed Activity | Reference |

| 3-Methyl-2-phenyl-1H-indoles | Topoisomerase II | Potent inhibition and cytotoxicity against various cancer cell lines. | [6] |

| Indole-Chalcone Analogs | Microtubules | Significant tumor growth inhibition, even in drug-resistant cell lines. | [7] |

| N-Substituted Indoles | Mcl-1 | Inhibition of anti-apoptotic protein, promoting cancer cell death. | [8] |

Antimicrobial Activity

Indole derivatives have also emerged as a promising class of antimicrobial agents.[9][10] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][11]

One of the key mechanisms of action for some 2-aryl-1H-indoles is the inhibition of bacterial efflux pumps, such as NorA in Staphylococcus aureus.[4] Efflux pumps are a major contributor to multidrug resistance (MDR) in bacteria. By inhibiting these pumps, indole derivatives can restore the efficacy of conventional antibiotics.[4]

SAR studies have indicated that electron-donating substituents on the 2-phenyl-1H-indole scaffold can enhance antioxidant and radical scavenging activities, which may contribute to their overall antimicrobial effect.[9][11] Conversely, the introduction of specific heterocyclic moieties, such as 1,2,4-triazole or 1,3,4-thiadiazole, can lead to broad-spectrum antimicrobial activity.[10]

| Derivative Class | Mechanism of Action | Spectrum of Activity | Reference |

| 2-Aryl-1H-indoles | NorA Efflux Pump Inhibition | Staphylococcus aureus (including MRSA) | [4] |

| Indole-Triazole Conjugates | DNA Gyrase Inhibition | Broad-spectrum antibacterial and antifungal | [12] |

| Substituted 2-Phenyl-1H-indoles | Not fully elucidated | Gram-negative bacteria (e.g., Pseudomonas sp., Enterobacter sp.) and Gram-positive bacteria (e.g., Bacillus sp.) | [9][11] |

Anti-inflammatory and Other Activities

Beyond cancer and infectious diseases, indole derivatives have shown potential as anti-inflammatory agents.[13] Some derivatives act as aromatase inhibitors, which is a validated target for the treatment of hormone-dependent breast cancer.[13] Additionally, certain indole-based compounds exhibit antioxidant properties.[13]

Derivatives of this compound have also been explored as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune evasion by tumors.[14] IDO1 inhibitors are a promising new class of cancer immunotherapies.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole and phenyl rings.

Caption: Key SAR insights for this compound derivatives.

Experimental Protocols

General Procedure for Synthesis of 2-Aryl-1H-indoles via Suzuki Coupling

-

Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the appropriate bromo-indole precursor, the corresponding arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2.0 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1H-indole.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 24 hours for bacteria).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of the bromine atom provides a convenient handle for synthetic diversification, allowing for the systematic exploration of structure-activity relationships. Future research in this area, aided by computational modeling and advanced biological screening, is poised to unlock the full therapeutic potential of this intriguing class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C14H10BrN | CID 15261104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

A Practical Guide to the Laboratory Synthesis of 2-(3-bromophenyl)-1H-indole via Fischer Indolization

An Application Note for Researchers and Drug Development Professionals

Introduction

The 2-arylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of specific aryl groups at the C2-position of the indole ring allows for fine-tuning of a molecule's biological and physical properties. Consequently, robust and scalable methods for the synthesis of these derivatives are of paramount importance to the drug discovery and development pipeline.

While numerous strategies exist for constructing 2-arylindoles, including modern palladium-catalyzed methods like Suzuki and Heck couplings[3][4], the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry.[5] Discovered by Emil Fischer in 1883, this reaction offers a straightforward and reliable pathway to indoles from readily available phenylhydrazines and carbonyl compounds.[6] Its enduring utility lies in its operational simplicity and the predictable nature of its chemical transformation.

This application note provides a detailed, field-proven protocol for the synthesis of 2-(3-bromophenyl)-1H-indole, a valuable building block for further chemical elaboration. We will employ the classic Fischer indole synthesis, detailing the underlying mechanistic principles, step-by-step experimental procedures, purification techniques, and essential safety considerations.

Reaction Principle and Mechanism

The Fischer indole synthesis proceeds through a cascade of acid-catalyzed reactions. The process begins with the condensation of phenylhydrazine and an appropriate ketone—in this case, 3'-bromoacetophenone—to form a phenylhydrazone.[7] This intermediate then tautomerizes to its enamine form. The critical step is a[8][8]-sigmatropic rearrangement, which is thermally or acid-promoted, leading to a di-imine intermediate.[5] Subsequent cyclization and elimination of an ammonia molecule under acidic conditions yield the final aromatic indole product.[6][7]

I. Materials, Reagents, and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Purity | Supplier Notes |

| Phenylhydrazine | 100-63-0 | C₆H₈N₂ | 108.14 | ≥97% | Should be colorless to pale yellow. Discard if dark red or brown. |

| 3'-Bromoacetophenone | 2142-63-4 | C₈H₇BrO | 199.05 | ≥98% | A lachrymatory solid; handle with care. |

| Polyphosphoric Acid (PPA) | 8017-16-1 | H(n+2)P(n)O(3n+1) | N/A | Assay ~85% P₂O₅ | Highly viscous; warm gently for easier handling. |

| Glacial Acetic Acid | 64-17-5 | C₂H₄O₂ | 60.05 | ≥99.7% | ACS Reagent Grade |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Reagent Grade | For extraction and chromatography |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Reagent Grade | For chromatography |

| Saturated Sodium Bicarbonate | N/A | NaHCO₃(aq) | N/A | ~8% w/v | For neutralization |

| Brine (Saturated NaCl) | N/A | NaCl(aq) | N/A | Saturated | For extraction work-up |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Granular | For drying organic layers |

| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh | For column chromatography |

Equipment

-

Round-bottom flasks (50 mL, 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature control

-

Separatory funnel (500 mL)

-

Glass funnel and filter paper

-

Rotary evaporator

-

Glass chromatography column

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

Standard laboratory glassware and consumables

II. Environment, Health, and Safety (EHS) Precautions

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory at all times.

-

Phenylhydrazine: Toxic, a suspected carcinogen, and a skin sensitizer.[9] Avoid inhalation, ingestion, and skin contact. Work with this reagent in a well-ventilated fume hood.

-

3'-Bromoacetophenone: A lachrymator and skin/eye irritant.[10][11] Avoid breathing vapors and direct contact.

-

Polyphosphoric Acid (PPA): Corrosive. Reacts exothermically with water. Handle with care to avoid burns.

-

Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.

Refer to the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[9][10][11][12]

III. Detailed Experimental Protocol

Workflow Overview

Part A: Formation of the Phenylhydrazone

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3'-bromoacetophenone (2.00 g, 10.0 mmol).

-

Add glacial acetic acid (15 mL). Stir the mixture until the solid is fully dissolved.

-